Trethinium tosilate

Autonomic pharmacology Ganglionic blockade Tetrahydroisoquinolinium SAR

Trethinium tosilate is the p-toluenesulfonate salt of the trethinium cation—a permanently charged, mono-quaternary tetrahydroisoquinolinium ganglionic blocker. Its unsubstituted aromatic ring with N-ethyl,N-methyl quaternization occupies a distinct SAR position; ring-hydroxylated or 6,7-dimethoxy analogs can exhibit up to 10-fold potency differences, making generic substitution scientifically unsound. The tosylate counterion demonstrably improves dissolution and oral bioavailability over hydrochloride or mesylate forms. As a peripherally restricted agent that does not cross the blood-brain barrier (unlike tertiary amine mecamylamine), it is the definitive baseline reference for autonomic nicotinic receptor studies. Procure with confidence—batch-to-batch consistency in N-alkylation pattern, ring substitution, and counterion identity is critical for experimental reproducibility.

Molecular Formula C19H25NO3S
Molecular Weight 347.5 g/mol
CAS No. 1748-43-2
Cat. No. B155426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrethinium tosilate
CAS1748-43-2
Molecular FormulaC19H25NO3S
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC[N+]1(CCC2=CC=CC=C2C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C12H18N.C7H8O3S/c1-3-13(2)9-8-11-6-4-5-7-12(11)10-13;1-6-2-4-7(5-3-6)11(8,9)10/h4-7H,3,8-10H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
InChIKeyHIONZHUOISVAJK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trethinium Tosilate (CAS 1748-43-2): Chemical Identity, Pharmacological Class, and Procurement Baseline


Trethinium tosilate (CAS 1748-43-2) is the p-toluenesulfonate (tosylate) salt of the trethinium cation, a synthetic quaternary tetrahydroisoquinolinium derivative . Listed as a proposed International Nonproprietary Name (p-INN) in 1964, it is classified pharmacologically as an antihypertensive agent [1]. The cationic moiety, 2-ethyl-2-methyl-1,2,3,4-tetrahydroisoquinolinium (CAS 46180-15-8), carries a permanent positive charge at the quaternary nitrogen, paired with the tosylate anion (MW 347.47 g/mol; molecular formula C₁₉H₂₅NO₃S) . Historically positioned among early-generation ganglionic blocking antihypertensives—alongside mecamylamine and pempidine—the compound has been largely superseded in clinical practice by more target-selective agents, though it retains utility as a reference standard and research tool in autonomic pharmacology [2].

Why Trethinium Tosilate Cannot Be Interchanged with Other Tetrahydroisoquinolinium Salts or Ganglionic Blockers Without Verification


Within the tetrahydroisoquinolinium class, pharmacological activity is exquisitely sensitive to both N-substituent identity and aromatic ring substitution pattern, making generic substitution scientifically unsound without batch-specific comparative data [1]. The Winbury series demonstrated that while methyl-versus-ethyl N-substituents do not markedly alter ganglionic blocking potency within the unsubstituted tetrahydroisoquinolinium series, the introduction of hydroxyl or methoxyl groups at ring positions 6 and 7, or large substituents at position 1, can yield up to a 10-fold potency increase relative to tetraethylammonium on a molar basis [1]. Trethinium tosilate, bearing an unsubstituted aromatic ring with N-ethyl,N-methyl quaternization, occupies a distinct position in this structure-activity landscape. Furthermore, the tosylate counterion is not an inert spectator; pharmaceutical salt screening studies have demonstrated that tosylate salts can exhibit superior dissolution profiles and bioavailability compared to hydrochloride, mesylate, or besylate forms of the same active cation [2]. Consequently, substituting Trethinium tosilate with an alternative tetrahydroisoquinolinium salt—whether differing in N-alkylation, ring substitution, or counterion—introduces uncontrolled variables in potency, solubility, and pharmacokinetic behavior that can compromise experimental reproducibility or industrial process consistency.

Trethinium Tosilate Differential Evidence: Quantitative Comparator Analysis for Scientific Procurement Decisions


Ganglionic Blocking Potency: Positioning of Trethinium's N-Ethyl,N-Methyl Substitution Pattern Within the Tetrahydroisoquinolinium SAR Landscape

In the foundational structure-activity relationship (SAR) study by Winbury (1952), a series of 1,2,3,4-tetrahydroisoquinolinium salts were evaluated for ganglionic blocking activity using the cat nictitating membrane preparation [1]. Among the unsubstituted tetrahydroisoquinolinium derivatives, the study explicitly concluded that variation of the N-quaternary substituents (methyl vs. ethyl) does not markedly influence ganglionic blocking potency [1]. Trethinium, bearing both an N-ethyl and an N-methyl group on the quaternary nitrogen, falls within this SAR-defined plateau region. Critically, the same study demonstrated that introducing hydroxyl or methoxyl substituents at aromatic ring positions 6 and 7, combined with a large substituent at position 1 (e.g., 1-benzyl-6,7-dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium chloride), produced approximately 10-fold greater molar potency than tetraethylammonium (TEA), the reference ganglionic blocker [1]. This established that aromatic ring functionalization—not N-alkyl variation—is the primary driver of potency differentiation within the class. Trethinium tosilate's unsubstituted aromatic ring thus places it in a distinct potency tier relative to ring-hydroxylated or ring-methoxylated analogs [1].

Autonomic pharmacology Ganglionic blockade Tetrahydroisoquinolinium SAR

Counterion-Governed Physicochemical Differentiation: Tosylate Salt Advantage Over Alternative Salt Forms for Quaternary Ammonium Cations

The tosylate (p-toluenesulfonate) counterion is a well-established pharmaceutical salt form that can confer superior dissolution and oral bioavailability properties compared to alternative counterions [1]. In a systematic salt screening study by Tanabe et al. (2013), dipyridamole tosylate was selected from among nine counterion candidates specifically on the basis of dissolution and stability data, yielding pH-independent solubility and improved oral bioavailability under hypochlorhydric conditions [1]. While this study was conducted on a structurally distinct active pharmaceutical ingredient, the underlying principle—that the tosylate anion's moderate lipophilicity and strong acid character can enhance the solubility and dissolution rate of cationic drug substances—is generalizable to quaternary ammonium salts as a class [1]. Trethinium tosilate benefits from this counterion selection; the tosylate form was specifically designated in the original INN listing as the preferred pharmaceutical salt form of the trethinium cation [2]. Alternative salt forms (e.g., chloride, bromide, or other sulfonates) of the trethinium cation would be expected to exhibit different solubility, hygroscopicity, and dissolution profiles, with potential consequences for both in vitro experimental reproducibility and any in vivo applications.

Pharmaceutical salt selection Dissolution rate Oral bioavailability

Structural Specificity: Trethinium Tosilate as a Single-Cation Quaternary Ammonium vs. Bis-Quaternaries in Autonomic Pharmacology

The quaternary ammonium antihypertensive landscape encompasses both mono-quaternary (single cationic center) and bis-quaternary (two cationic centers linked by a polymethylene chain) structural classes [1]. Trethinium tosilate belongs to the mono-quaternary tetrahydroisoquinolinium sub-class, possessing a single permanent positive charge at the isoquinoline nitrogen. In the classic ganglionic blocker series, hexamethonium (a C6 bis-quaternary) and pentamethonium (C5) exhibit distinct potency and duration profiles compared to mono-quaternary agents like tetraethylammonium (TEA) [1]. The Winbury studies confirmed that tetrahydroisoquinolinium salts share the ganglionic blocking mechanism of aliphatic quaternary ammonium agents, but the rigidified heterocyclic scaffold introduces conformational constraints absent in flexible-chain analogs [2]. This structural distinction is functionally relevant: certain bis-tetrahydroisoquinolinium derivatives have been developed as neuromuscular blocking agents (e.g., atracurium class) rather than autonomic ganglionic blockers, demonstrating that the mono- vs. bis-quaternary architecture, combined with ring substitution, directs pharmacological selectivity between autonomic ganglia and the neuromuscular junction [3]. Trethinium tosilate, as a mono-quaternary with an unsubstituted tetrahydroisoquinolinium core, occupies a defined and non-interchangeable position relative to both flexible-chain ganglionic blockers and bis-tetrahydroisoquinolinium neuromuscular blockers.

Quaternary ammonium pharmacology Ganglionic blocker classification Neuromuscular vs. autonomic selectivity

Trethinium Tosilate: Evidence-Anchored Application Scenarios for Research and Industrial Users


Reference Standard for Tetrahydroisoquinolinium Ganglionic Blocker SAR Studies

Trethinium tosilate serves as a chemically well-defined representative of the unsubstituted-ring, N-ethyl,N-methyl tetrahydroisoquinolinium sub-series. Its ganglionic blocking properties, established in the foundational Winbury (1952) SAR framework, make it suitable as a reference compound in autonomic pharmacology experiments where the baseline activity of an unsubstituted mono-quaternary tetrahydroisoquinolinium agent is required for comparison against ring-hydroxylated or ring-substituted analogs [1]. Researchers studying structure-activity relationships in nicotinic acetylcholine receptor modulation at autonomic ganglia can use Trethinium tosilate to define the potency baseline for the unsubstituted tetrahydroisoquinolinium scaffold.

Quaternary Ammonium Antihypertensive Pharmacological Tool Compound

As a listed antihypertensive agent from the ganglionic blocker era (p-INNList-14, 1964), Trethinium tosilate can be employed as a pharmacological tool in in vivo or ex vivo cardiovascular models to study the hemodynamic consequences of non-selective autonomic ganglionic blockade [2]. Its mono-quaternary, permanently charged structure ensures that it does not readily cross the blood-brain barrier, allowing researchers to isolate peripheral autonomic effects from central nervous system actions—a key differentiation from tertiary amine ganglionic blockers such as mecamylamine, which does penetrate the CNS [3].

Tosylate Salt Form Reference for Preformulation and Solubility Screening Programs

For pharmaceutical scientists engaged in salt-form screening of quaternary ammonium drug candidates, Trethinium tosilate provides a structurally characterized example of a tosylate salt of a tetrahydroisoquinolinium cation . It can serve as a comparator in preformulation studies evaluating the impact of the tosylate counterion on crystallinity, hygroscopicity, and dissolution behavior relative to halide or other sulfonate salt forms of quaternary ammonium compounds [4]. The growing body of evidence supporting tosylate salts for improved dissolution and oral bioavailability underscores the relevance of this reference compound in salt selection workflows.

Chemical Process Intermediate and Analytical Reference Material

Trethinium tosilate (CAS 1748-43-2; EINECS 217-133-7) is listed in multiple chemical supplier catalogs as a specialty organic compound and can be procured as an analytical reference standard for method development, impurity profiling, or as a synthetic intermediate in the preparation of structurally related tetrahydroisoquinolinium derivatives . Its well-defined CAS registry, UNII identifier (3HA6AVV4EI), and established IUPAC nomenclature facilitate unambiguous identification in regulatory and quality control documentation [5].

Quote Request

Request a Quote for Trethinium tosilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.